![molecular formula C15H16N2O3 B12563622 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 144225-85-4](/img/structure/B12563622.png)
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound with the molecular formula C15H16N2O3. It is a derivative of azobenzene, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound also contains a methoxy group (-OCH3) and an ethan-1-ol group (-CH2CH2OH), making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenol. The reaction conditions often include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Etherification: The resulting azo compound is then subjected to an etherification reaction with ethylene oxide (C2H4O) to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azo group (-N=N-) can be reduced to form the corresponding amine.
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetaldehyde or 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetic acid.
Reduction: 2-{4-[(4-Methoxyphenyl)amino]phenoxy}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
作用机制
The mechanism of action of 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol involves its ability to undergo reversible photoisomerization. Upon exposure to UV or visible light, the compound can switch between its E and Z isomers. This photoisomerization can affect the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby modulating their activity.
相似化合物的比较
Similar Compounds
2-{4-[(E)-(4-Hydroxyphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
2-{4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
2-{4-[(E)-(4-Chlorophenyl)diazenyl]phenoxy}ethan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
144225-85-4 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
2-[4-[(4-methoxyphenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-6-2-12(3-7-14)16-17-13-4-8-15(9-5-13)20-11-10-18/h2-9,18H,10-11H2,1H3 |
InChI 键 |
RTHGJIMUAHZARV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


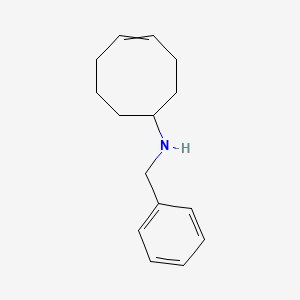
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
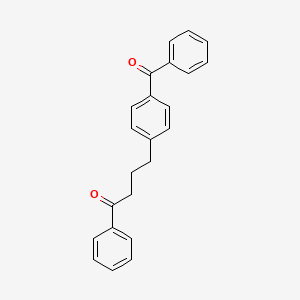

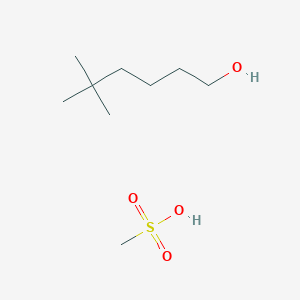
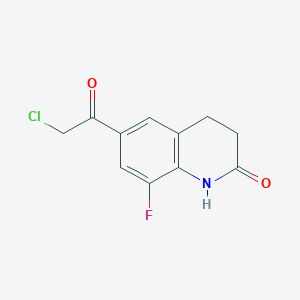
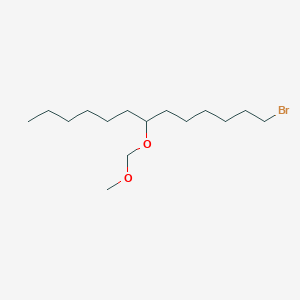

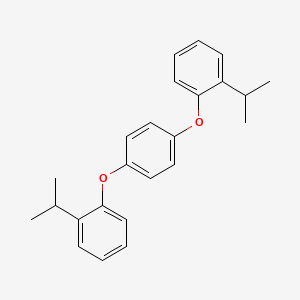
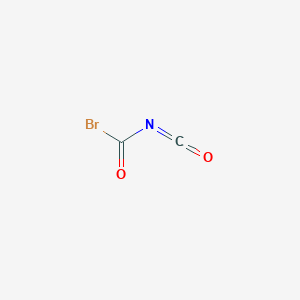
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)

![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
